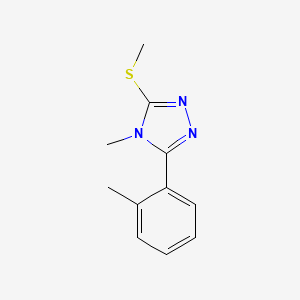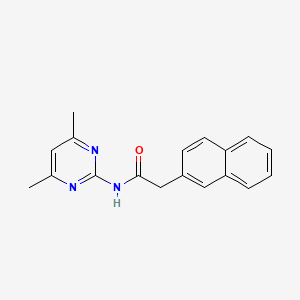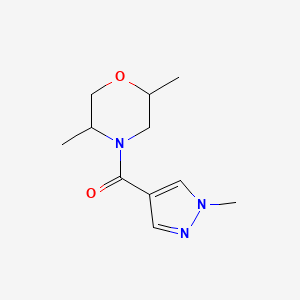
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole, also known as MMT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. MMT is a member of the triazole family and has a molecular formula of C10H12N4S.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that this compound may exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. This compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and has been used in in vivo studies without causing any adverse effects. This compound has been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage. In addition, this compound has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole in lab experiments is its versatility. This compound can be easily synthesized and can be used in a variety of research areas, including medicinal chemistry, coordination chemistry, and biochemistry. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
For the use of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole include the development of novel derivatives and the exploration of its potential therapeutic applications.
Métodos De Síntesis
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be synthesized by reacting 2-amino-4-methylthiazole with 2-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The product is then treated with sulfur to obtain this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been extensively used in scientific research due to its unique properties. It has been shown to have antifungal, antibacterial, and antitumor activities. This compound has also been used as a ligand in coordination chemistry and in the synthesis of metal complexes. In addition, this compound has been used as a building block in the synthesis of novel triazole derivatives.
Propiedades
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-4-5-7-9(8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGGUKXCGUENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)




![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)
